3-Chloro-4-iodopyridine

Chemoselective cross-coupling Palladium catalysis Sequential functionalization

3-Chloro-4-iodopyridine features orthogonal C4–I/C3–Cl reactivity: the iodo group undergoes selective Pd-catalyzed cross-coupling while the chloro substituent remains available for subsequent Buchwald–Hartwig amination or nucleophilic aromatic substitution. This sequential reactivity eliminates intermediate halogenation steps, reducing synthetic routes by 1–2 steps versus monohalopyridine approaches. It is the established precursor to 5-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid—a key agrochemical intermediate—and enables C4-difluoromethylation for metabolically stable bioisostere installation. Directed ortho-metalation (DoM) at C5 generates triply functionalized scaffolds for fused alkaloid synthesis. Regioisomeric dihalopyridines (e.g., 2-chloro-4-iodo or 4-chloro-3-iodo) are non-interchangeable; substituting isomers alters coupling product distribution and lithiation regioselectivity.

Molecular Formula C5H3ClIN
Molecular Weight 239.44 g/mol
CAS No. 77332-79-7
Cat. No. B048283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-iodopyridine
CAS77332-79-7
Molecular FormulaC5H3ClIN
Molecular Weight239.44 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1I)Cl
InChIInChI=1S/C5H3ClIN/c6-4-3-8-2-1-5(4)7/h1-3H
InChIKeySQXBYRRNGPVSAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-iodopyridine (CAS 77332-79-7) for Pharmaceutical Intermediates and Organic Synthesis: Product Baseline


3-Chloro-4-iodopyridine (CAS 77332-79-7, MFCD00272199, molecular formula C₅H₃ClIN, molecular weight 239.44 g/mol) is a dihalogenated heteroaromatic building block of the pyridine class [1]. Commercial specifications consistently report purity ≥97–98% (by GC and non-aqueous titration), with a melting point range of 104–109°C (lit. 105–106°C) and a white to light yellow/orange crystalline powder appearance [2]. Its dual halogenation pattern—iodine at the 4-position and chlorine at the 3-position—enables differentiated reactivity in palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira, Heck), with the C–I bond selectively undergoing oxidative addition while the C–Cl bond remains available for subsequent orthogonal functionalization or nucleophilic aromatic substitution .

Why 3-Chloro-4-iodopyridine Cannot Be Replaced by Regioisomers or Other Dihalopyridines in Sequential Functionalization Strategies


Substitution with regioisomeric dihalopyridines (e.g., 2-chloro-4-iodopyridine, 2-chloro-3-iodopyridine, or 4-chloro-3-iodopyridine) fundamentally alters the electronic landscape of the pyridine ring and the accessibility of each halogen to catalytic activation [1]. The nitrogen atom in pyridine exerts a strong electron-withdrawing effect that varies by position, creating a reactivity gradient across the ring that governs both the ease of oxidative addition in cross-coupling and the susceptibility to nucleophilic attack [2]. A 3-chloro-4-iodo substitution pattern places the more reactive iodine at the para-like 4-position relative to the ring nitrogen and the chlorine at the meta-like 3-position—a spatial and electronic arrangement distinct from any other dihalo isomer. This specific geometry determines which positions undergo metalation under directed ortho-lithiation (DoM) conditions and influences halogen-dance equilibria at low temperatures [3]. Generic procurement of a different dihalopyridine isomer yields a different product distribution upon coupling, a different regioselectivity in lithiation, and a different set of accessible polysubstituted pyridine scaffolds—directly impacting synthetic route viability and target molecule scope.

Quantitative Differentiation Evidence for 3-Chloro-4-iodopyridine vs. Closest Analogs


Chemoselective Cross-Coupling: Orthogonal Reactivity of C4–I vs. C3–Cl in Dihalopyridines

In palladium-catalyzed cross-coupling reactions of dihalopyridines, the carbon–iodine bond undergoes oxidative addition with Pd(0) preferentially over carbon–chlorine bonds, enabling exclusive mono-arylation at the iodine-bearing position while preserving the chlorine for subsequent orthogonal transformations [1]. Studies with triarylbismuth reagents (BiAr₃) under Pd(OAc)₂/PPh₃ catalysis demonstrate that dihalopyridines afford chemo- and regio-selective coupling products with high fidelity—iodine reacts while chlorine remains intact [2]. This orthogonality is a class-level property of iodo/chloropyridines but is position-dependent: in 3-chloro-4-iodopyridine, the iodine resides at the electronically activated C4 (para-like) position, whereas in 2-chloro-3-iodopyridine the iodine is at C3 (meta-like). The differing electronic environments alter oxidative addition rates and influence subsequent halogen-dance behavior under lithiation conditions [3].

Chemoselective cross-coupling Palladium catalysis Sequential functionalization

Directed Ortho-Metalation (DoM) of 3-Chloro-4-iodopyridine: Access to 5-Lithiated Intermediates

Metalation of iodopyridines with lithium diisopropylamide (LDA) at low temperature proceeds with ortho-direction by the iodo group. For 3-fluoro-4-iodopyridine (the closest fluorinated analog to 3-chloro-4-iodopyridine with identical iodine placement at C4), lithiation occurs at the 5-position (ortho to iodine), yielding a 5-lithio intermediate in high yield before electrophilic quench [1]. This regioselectivity is iodine-directed; the chloro or fluoro substituent at C3 does not direct metalation to the same extent. In contrast, 2-chloro-3-iodopyridines undergo lithiation at the 4-position (also ortho to iodine) followed by rapid halogen-dance migration, producing stabilized lithio species that react with electrophiles to yield polysubstituted pyridines—a distinct reactivity manifold [2]. The 3-chloro-4-iodo pattern thus enables functionalization at C5 (the only remaining open position adjacent to iodine) without interference from halogen dance equilibria that complicate 2,3-substituted analogs.

Directed ortho-metalation Lithiation Halogen dance

Synthetic Yield Benchmark: 3-Chloro-4-iodopyridine from 3-Chloropyridine via LDA/I₂

3-Chloro-4-iodopyridine is synthesized via directed ortho-metalation of 3-chloropyridine using LDA in THF at –75°C, followed by quenching with elemental iodine . Literature reports a representative yield of 0.500 g from 1.0 g 3-chloropyridine (8.88 mmol scale), corresponding to approximately 24% isolated yield under the described conditions . An alternative synthetic route reports a higher yield of approximately 65% [1]. This yield range establishes a baseline for process optimization and cost modeling. In comparison, the synthesis of 2-chloro-4-iodopyridine or 4-chloro-3-iodopyridine requires different starting materials and distinct metallation/directed metalation conditions (e.g., 2-chloropyridine metalation requires different bases or activating groups due to altered ring electronics), with yields varying by isomer and methodology [2]. The moderate to good yield range for the 3-chloro-4-iodo isomer, combined with commercial availability at multi-kilogram scale, makes this compound viable for both discovery and process development stages.

Synthesis efficiency Process chemistry Yield benchmarking

Commercial Availability and Purity Specification Benchmark vs. Regioisomers

3-Chloro-4-iodopyridine is commercially available from multiple global suppliers (TCI, AKSci, Bide Pharmatech, Apollo Scientific, Capot Chemical) with standard purity specifications of 97–98% (GC and non-aqueous titration) [1][2]. Stock availability spans 1 g to 100 g (and up to kg scale upon request), with list prices from major vendors ranging from approximately $18/1g to $743/100g as of April 2026 . In contrast, the regioisomer 4-chloro-3-iodopyridine (CAS 914349-06-3) has substantially fewer commercial suppliers and is not listed in the catalogs of several major vendors, while 2-chloro-4-iodopyridine (CAS 153034-90-3) is available but with fewer standard stock-keeping units [3]. The broader commercial availability of 3-chloro-4-iodopyridine translates to more competitive pricing, shorter lead times, and established quality documentation (COA, NMR, HPLC, GC) that reduces procurement friction for research programs.

Procurement Quality specification Supply chain

GHS Hazard Classification and Safe Handling Profile

3-Chloro-4-iodopyridine is classified under GHS as Acute Toxicity Category 4 (oral), Skin Irritation Category 2, Serious Eye Damage Category 1, and Specific Target Organ Toxicity – Single Exposure Category 3 (respiratory irritation) . Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . This hazard profile is typical for halogenated pyridine derivatives but differs from mono-halopyridines, which generally have lower acute toxicity classifications. The compound is light-sensitive and recommended for storage at 2–8°C under inert gas (nitrogen or argon) to prevent degradation . These handling requirements are consistent across dihalopyridine isomers, but the specific combination of H318 (serious eye damage) with H335 (respiratory irritation) mandates engineering controls and PPE that may differ from those for regioisomers with only skin irritant classifications.

Safety GHS Occupational health

Optimal Application Scenarios for 3-Chloro-4-iodopyridine in Drug Discovery and Chemical Process Development


Sequential Suzuki–Miyaura Coupling for 3,4-Disubstituted Pyridine Scaffolds in Kinase Inhibitor Programs

Medicinal chemistry programs targeting ATP-binding pockets of kinases frequently require pyridine cores with aryl/heteroaryl substitution at the 3- and 4-positions. 3-Chloro-4-iodopyridine enables a sequential coupling strategy: first, Suzuki coupling at the C4–I bond introduces a boron-based substituent while preserving the C3–Cl bond. Second, Buchwald–Hartwig amination or a second Suzuki coupling (under forcing conditions or after halogen exchange) installs a nitrogen-linked or carbon-linked group at C3 . This orthogonal reactivity reduces protecting group manipulations and shortens synthetic routes by 1–2 steps compared to using mono-halopyridine starting materials that would require halogen introduction midway through the sequence. The approach is particularly valuable for parallel library synthesis where diverse C4-substituted intermediates can be prepared from a common 3-chloro-4-iodopyridine stock, then diversified at C3 in the final step [1].

Synthesis of 5-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic Acid (Key Agrochemical Intermediate)

3-Chloro-4-iodopyridine is a documented intermediate in the synthetic route to 5-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid (C421715), a valuable building block for agrochemical active ingredients and fluorinated heterocyclic compounds . The C4-iodo group provides a handle for trifluoromethylation (via cross-coupling or halogen exchange) or for installation of other fluorinated moieties, while the C3-chloro substituent remains available for subsequent carboxylation or further functionalization. This specific transformation is not accessible using the 2-chloro-4-iodo or 4-chloro-3-iodo regioisomers, as the resulting substitution pattern would yield a different regioisomeric product with altered physicochemical and biological properties [1].

C5-Functionalization via Directed Ortho-Lithiation for Fused Polyaromatic Alkaloid Synthesis

The directed ortho-metalation (DoM) chemistry of 3-chloro-4-iodopyridine—specifically lithiation at the C5 position ortho to iodine—enables the introduction of electrophiles at C5 while preserving both halogens . This triply functionalized pyridine intermediate (C3–Cl, C4–I, C5–E) serves as a versatile platform for constructing fused polyaromatic alkaloids such as perlolidine, δ-carbolines, and 2,10-diazaphenanthrenes [1]. The iodo group then participates in heteroring cross-coupling to complete the fused ring system. Regioisomeric dihalopyridines (e.g., 2-chloro-4-iodopyridine) would direct lithiation to a different position, yielding a different connectivity in the final fused alkaloid scaffold. For natural product synthesis and medicinal chemistry programs requiring specific ring-fusion patterns, the 3-chloro-4-iodo substitution pattern is non-interchangeable with its isomers .

Preparation of Difluoromethylated Pyridines for Metabolic Stability Optimization

3-Chloro-4-iodopyridine is explicitly cited as a starting material for the preparation of difluoromethylated pyridines . The C4–I bond can be converted to a difluoromethyl group via copper-mediated or palladium-catalyzed cross-coupling with difluoromethylating reagents (e.g., TMSCF₂H, difluoromethylzinc reagents). The resulting 3-chloro-4-(difluoromethyl)pyridine retains a chlorine at C3 for additional diversification. Difluoromethyl groups are increasingly employed in medicinal chemistry as metabolically stable bioisosteres for hydroxyl, thiol, or amine functionalities [1]. The 3-chloro-4-iodo pattern places the difluoromethyl group at the C4 position; regioisomers with iodine at C2 or C3 would yield difluoromethyl substitution at those positions instead, altering the molecular shape and target binding profile.

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